molecular formula C18H32O2 B164290 9,11-Octadecadienoic acid CAS No. 544-71-8

9,11-Octadecadienoic acid

Cat. No.: B164290
CAS No.: 544-71-8
M. Wt: 280.4 g/mol
InChI Key: JBYXPOFIGCOSSB-XBLVEGMJSA-N
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Description

(9E,11E)-octadecadienoic acid is an octadeca-9,11-dienoic acid having 9-trans,11-trans-stereochemistry. It has a role as an apoptosis inducer, an antineoplastic agent, an anti-inflammatory agent, an antiatherogenic agent, a bacterial xenobiotic metabolite and a human metabolite. It is a conjugate acid of a (9E,11E)-octadecadienoate.
9,11-Octadecadienoic acid is a natural product found in Brassica napus with data available.
Conjugated Linoleic Acid is a slightly altered form of linoleic acid, which is an omega-6 fatty acid important to human health. It is found in beef and dairy fats.

Mechanism of Action

Mode of Action

It is known that fatty acids, including isolinoleic acid, can interact with cellular components and influence various biological processes . The interaction of isolinoleic acid with its targets may lead to changes in cellular functions, but the specifics of these interactions and the resulting changes are yet to be elucidated.

Biochemical Pathways

Isolinoleic acid is involved in several biochemical pathways. For instance, it has been found that isolinoleic acid is a precursor of certain flavors that develop in hydrogenated linseed oil and soybean oils during storage . Additionally, isolinoleic acid may be involved in the linoleic acid metabolism pathway, which has been associated with the function of macrophages . The downstream effects of these pathways are complex and require further investigation.

Pharmacokinetics

It is known that fatty acids like isolinoleic acid can be absorbed and metabolized by the body . The impact of these ADME properties on the bioavailability of isolinoleic acid is yet to be determined.

Result of Action

It has been suggested that isolinoleic acid may have health-promoting effects . For example, it has been found that isolinoleic acid can reduce inflammation and oxidative stress, and favorably modulate body composition and physical performance . .

Action Environment

The action, efficacy, and stability of isolinoleic acid can be influenced by various environmental factors. For instance, the oxidation of isolinoleic acid can be affected by atmospheric conditions . Moreover, the presence of other compounds can also influence the action of isolinoleic acid

Biochemical Analysis

Biochemical Properties

Isolinoleic acid plays a crucial role in biochemical reactions. It is involved in the formation of cell membranes and is necessary for the synthesis of hormone-like compounds called eicosanoids, which include prostaglandins, thromboxanes, and leukotrienes . These biomolecules are involved in various physiological functions, including inflammation, immunity, and platelet aggregation .

Cellular Effects

Isolinoleic acid has significant effects on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, isolinoleic acid can affect the expression of genes involved in lipid metabolism and inflammation .

Molecular Mechanism

At the molecular level, isolinoleic acid exerts its effects through several mechanisms. It can bind to and activate peroxisome proliferator-activated receptors (PPARs), which are involved in the regulation of cellular differentiation, development, and metabolism . Additionally, isolinoleic acid can influence gene expression by acting as a ligand for nuclear receptors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of isolinoleic acid can change over time. It is stable under normal conditions, but can undergo oxidation when exposed to air or light . Long-term studies have shown that isolinoleic acid can have lasting effects on cellular function, such as altering lipid metabolism and inflammatory responses .

Dosage Effects in Animal Models

The effects of isolinoleic acid can vary with different dosages in animal models. Lower doses of isolinoleic acid have been shown to have beneficial effects, such as reducing inflammation and improving lipid metabolism . High doses of isolinoleic acid can lead to adverse effects, such as increased oxidative stress .

Metabolic Pathways

Isolinoleic acid is involved in several metabolic pathways. It is a precursor to arachidonic acid, which is a key component of the eicosanoid synthesis pathway . Isolinoleic acid can also be incorporated into phospholipids, which are essential components of cell membranes .

Transport and Distribution

Isolinoleic acid is transported and distributed within cells and tissues by binding to specific proteins, such as fatty acid-binding proteins (FABPs) . These proteins facilitate the transport of isolinoleic acid to various tissues and cells, where it can exert its effects .

Subcellular Localization

Isolinoleic acid is primarily located in the cell membrane, where it is incorporated into phospholipids . It can also be found in other subcellular compartments, such as the cytoplasm, where it can interact with various proteins and enzymes .

Properties

IUPAC Name

(9E,11E)-octadeca-9,11-dienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h7-10H,2-6,11-17H2,1H3,(H,19,20)/b8-7+,10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBYXPOFIGCOSSB-XBLVEGMJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=CC=CCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC/C=C/C=C/CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60873030
Record name Isolinoleic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name (9E,11E)-Octadecadienoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005047
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

1839-11-8, 544-71-8
Record name 9,11-Linoleic acid
Source ChemIDplus
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Record name Isolinoleic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000544718
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9,11-Octadecadienoic acid
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Record name Isolinoleic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60873030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9,11-Octadecadienoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name ISOLINOLEIC ACID
Source FDA Global Substance Registration System (GSRS)
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Record name (9E,11E)-Octadecadienoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005047
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 9,11-octadecadienoic acid?

A1: this compound has a molecular formula of C18H32O2 and a molecular weight of 280.45 g/mol.

Q2: Is there spectroscopic data available for this compound?

A2: Yes, studies utilize various spectroscopic techniques to characterize this compound and its derivatives. For instance, researchers employ UV and infrared spectroscopy to confirm the structure of this compound derivatives, including hydroxy and keto forms. [] Gas chromatography coupled with mass spectrometry (GC/MS) is also used to analyze this compound and its metabolites in various matrices. [, , ]

Q3: Can diet contribute to the levels of this compound in the human body?

A3: Yes, diet plays a significant role in influencing serum levels of this compound. Research shows that increasing the intake of foods rich in this compound leads to a rise in its concentration in serum phospholipids, while decreasing the consumption of these foods has the opposite effect. []

Q4: Is this compound found naturally in any specific food source?

A4: Research has identified this compound as a constituent of the muscle tissue in plateau zokors (Myospalax baileyi). []

Q5: Can this compound be formed through enzymatic reactions?

A5: Yes, this compound can be generated through enzymatic activity. For example, the ferric form of soybean lipoxygenase 1 catalyzes an elimination reaction on 12-iodo-cis-9-octadecenoic acid, producing iodide ions and this compound. []

Q6: Does this compound exhibit any biological activities?

A6: Research suggests that this compound and its derivatives may possess biological activities, although further investigation is needed to fully elucidate these effects. For instance, one study identified this compound, alongside other compounds, as a potential antifungal agent isolated from the fruiting bodies of the basidiomycete Gomphus floccosus. []

Q7: Is this compound linked to any health effects?

A7: While this compound itself hasn't been directly linked to specific health effects, research suggests that closely related compounds, particularly its oxidized forms like hydroxyoctadecadienoic acids (HODEs), are implicated in various physiological processes. For instance, HODEs are found in oxidized low-density lipoproteins (LDL), which are known to play a role in inflammatory diseases and aging. []

Q8: How is this compound metabolized within living organisms?

A8: Studies indicate that this compound can be metabolized through various pathways. For example, research in porcine liver tissue suggests that 13-S-hydroxy-9,11-octadecadienoic acid (13-S-HODE), an oxidized form of this compound, undergoes hydrogenation, a process potentially influenced by NADH and NADPH. []

Q9: What are the products of this compound dimerization?

A9: The dimerization of this compound, often in conjunction with its isomer 10,12-octadecadienoic acid, results in a complex mixture of dimeric fatty acids. These dimeric products can be separated and analyzed, revealing a variety of structures. For example, one study identified estolides, specifically methyl-9-octadecanoyloxy-octadecanoate and methyl-9-octadec-9-enoyloxy-octadecanoate, as early-stage products in the dimerization process catalyzed by molybdenum pentachloride and tin dichloride. [] These estolides can be further broken down into stearic acid, oleic acid, and hydroxyoctadecanoic acids.

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